

Application Notes and Protocols for Studying Protein Phosphorylation with MU1742

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and highly selective chemical probe for the protein kinases Casein Kinase 1 delta ($CK1\delta$) and epsilon ($CK1\epsilon$). At higher concentrations, it can also inhibit Casein Kinase 1 alpha ($CK1\alpha$). Developed by the Structural Genomics Consortium (SGC) in collaboration with Masaryk University, **MU1742**, along with its corresponding negative control MU2027, serves as a critical tool for investigating the roles of these kinases in various cellular processes. CK1 isoforms are serine/threonine kinases that play pivotal roles in regulating numerous signaling pathways, including Wnt, Hedgehog, and Hippo, which are crucial for development, homeostasis, and are often dysregulated in diseases like cancer. These application notes provide detailed protocols for utilizing **MU1742** to study protein phosphorylation and its downstream consequences.

Mechanism of Action

MU1742 acts as an ATP-competitive inhibitor of CK1 δ and CK1 ϵ , thereby blocking their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of signaling pathways controlled by these kinases. The high selectivity of **MU1742**, as determined by kinome-wide screening, ensures minimal off-target effects at appropriate concentrations, making it a reliable tool for specific interrogation of CK1 δ / ϵ function.



Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of **MU1742** against various CK1 isoforms.

Table 1: In Vitro Potency of MU1742 Against CK1 Isoforms

Kinase Isoform	IC50 (nM)	Assay Conditions
CK1δ	6.1	Reaction Biology, 10 μM ATP
CK1ε	27.7	Reaction Biology, 10 μM ATP
CK1α1	7.2	Reaction Biology, 10 μM ATP
CK1α1L	520	Reaction Biology, 10 μM ATP

Data sourced from EUbOPEN.

Table 2: Cellular Target Engagement of MU1742 (NanoBRET Assay in HEK293 cells)

Kinase Isoform	EC50 (nM)
CK1δ	47
CK1ε	220
CK1α1	3500

Data sourced from EUbOPEN.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study protein phosphorylation using **MU1742**.

Western Blot Analysis of DVL3 Phosphorylation

The phosphorylation of Dishevelled (DVL) proteins, key components of the Wnt signaling pathway, is regulated by CK1 δ / ϵ . Inhibition of these kinases by **MU1742** leads to a change in



the phosphorylation status of DVL3, which can be visualized as a mobility shift on a Western blot.

Protocol:

- Cell Culture and Treatment:
 - Plate HEK293T cells (or other suitable cell lines) and grow to 70-80% confluency.
 - Treat cells with varying concentrations of MU1742 (e.g., 0.1, 1, 5 μM) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours). The recommended cell assay concentration for MU1742 is below 5 μM.
 - As a negative control, treat a parallel set of cells with MU2027.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 20 minutes and then centrifuge to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins on an SDS-PAGE gel (e.g., 8-10% acrylamide).
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.



- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analyze the mobility shift of the DVL3 bands. A decrease in the higher molecular weight (phosphorylated) forms of DVL3 indicates inhibition of CK1 δ / ϵ .

NanoBRET™ Target Engagement Assay

The NanoBRET[™] assay allows for the quantitative measurement of compound binding to a target protein in living cells. This assay can be used to determine the cellular potency (EC50) of **MU1742** for CK1δ and CK1ε.

Protocol:

- Cell Transfection:
 - Co-transfect HEK293 cells with plasmids encoding for
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